![molecular formula C10H6N2 B14713201 Bicyclo[2.2.2]octa-2,5,7-triene-2,3-dicarbonitrile CAS No. 18341-68-9](/img/structure/B14713201.png)
Bicyclo[2.2.2]octa-2,5,7-triene-2,3-dicarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bicyclo[2.2.2]octa-2,5,7-triene-2,3-dicarbonitrile: is a unique organic compound characterized by its bicyclic structure This compound is part of the bicyclo[222]octa-2,5,7-triene family, which is known for its distinctive barrel-like shape
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[2.2.2]octa-2,5,7-triene-2,3-dicarbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as cyclohexadiene derivatives.
Cyclization: A cyclization reaction is carried out to form the bicyclic core structure. This step often involves the use of strong acids or bases as catalysts.
Introduction of Cyano Groups: The cyano groups are introduced through a nitrile addition reaction. Common reagents for this step include cyanogen bromide or other nitrile sources.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
Bicyclo[2.2.2]octa-2,5,7-triene-2,3-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the cyano groups to amines. Typical reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano groups are replaced by other functional groups. Reagents such as sodium methoxide or sodium ethoxide are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield bicyclo[2.2.2]octa-2,5,7-triene-2,3-dicarboxylic acid, while reduction may produce bicyclo[2.2.2]octa-2,5,7-triene-2,3-diamine.
科学研究应用
Bicyclo[2.2.2]octa-2,5,7-triene-2,3-dicarbonitrile has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis. Its unique structure makes it a valuable intermediate in the synthesis of complex molecules.
Biology: In biological research, the compound is studied for its potential interactions with biomolecules. It can serve as a probe to investigate enzyme mechanisms and protein-ligand interactions.
Medicine: The compound’s derivatives are explored for their potential therapeutic properties. Research is ongoing to evaluate their efficacy as drug candidates.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including polymer synthesis and material science.
作用机制
The mechanism of action of bicyclo[2.2.2]octa-2,5,7-triene-2,3-dicarbonitrile involves its interaction with molecular targets such as enzymes and receptors. The cyano groups can form hydrogen bonds and electrostatic interactions with active sites, influencing the compound’s binding affinity and specificity. The bicyclic structure provides rigidity, which can enhance the compound’s stability and reactivity in biological systems.
相似化合物的比较
Similar Compounds
Bicyclo[2.2.2]octa-2,5,7-triene: This compound lacks the cyano groups and has different reactivity and applications.
Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride: This compound has carboxylic anhydride groups instead of cyano groups, leading to different chemical properties and uses.
Uniqueness
Bicyclo[2.2.2]octa-2,5,7-triene-2,3-dicarbonitrile is unique due to the presence of cyano groups, which impart distinct reactivity and potential applications. The combination of the bicyclic structure and cyano groups makes it a versatile compound in various fields of research and industry.
属性
CAS 编号 |
18341-68-9 |
|---|---|
分子式 |
C10H6N2 |
分子量 |
154.17 g/mol |
IUPAC 名称 |
bicyclo[2.2.2]octa-2,5,7-triene-2,3-dicarbonitrile |
InChI |
InChI=1S/C10H6N2/c11-5-9-7-1-2-8(4-3-7)10(9)6-12/h1-4,7-8H |
InChI 键 |
JLZQXEVYBVMWQM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2C=CC1C(=C2C#N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


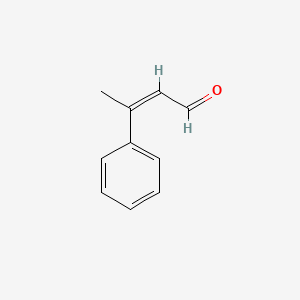
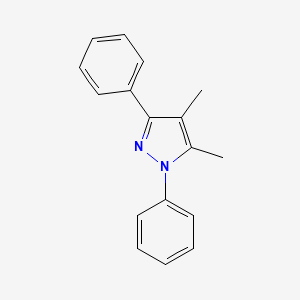
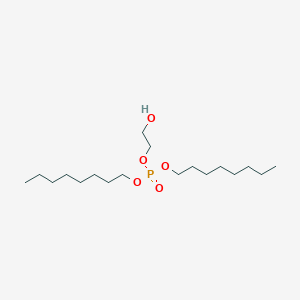
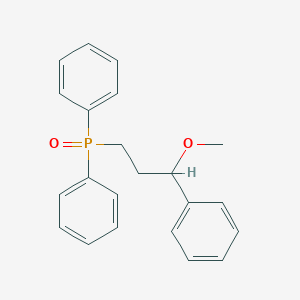
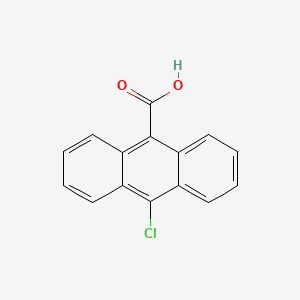
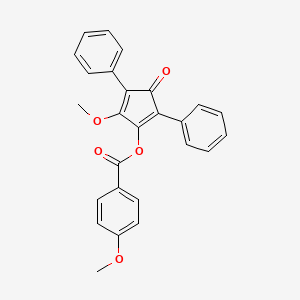
![1-[2-(Piperidin-1-yl)cyclopent-1-en-1-yl]ethan-1-one](/img/structure/B14713175.png)
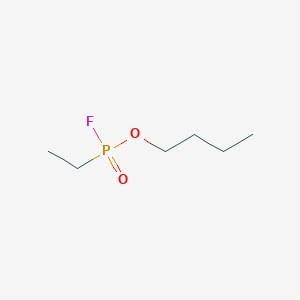
![2-({3-[Bis(2-hydroxyethyl)amino]propyl}amino)-3-chloronaphthalene-1,4-dione](/img/structure/B14713189.png)

![[4-Azido-2-(bromomethyl)-6-methoxyoxan-3-yl] benzoate](/img/structure/B14713197.png)
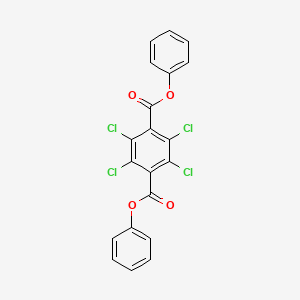
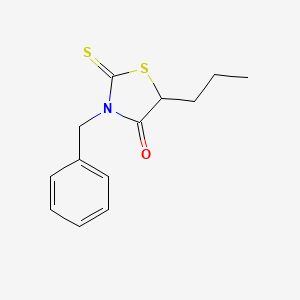
![5,9-Dioxo-6,7,8,9-tetrahydro-5h-benzo[7]annulene-1,4-diyl diacetate](/img/structure/B14713213.png)
